

Chemical and physical properties of Piritrexim Isethionate

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Piritrexim Isethionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piritrexim Isethionate, a potent lipid-soluble inhibitor of dihydrofolate reductase (DHFR), has been a subject of significant interest in oncological research. This document provides an indepth overview of its core chemical and physical properties, mechanism of action, and the analytical methodologies crucial for its development and quality control. Detailed experimental protocols for its analysis are presented, alongside a visual representation of its role in the folate metabolic pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this and similar therapeutic agents.

Chemical and Physical Properties

Piritrexim Isethionate is the isethionate salt of the active parent compound, Piritrexim.[1] The addition of the isethionate salt improves the formulation characteristics of the drug. The fundamental chemical and physical properties are summarized below.



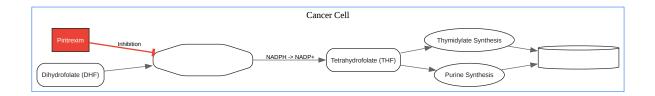
Property	Value	Source
Chemical Name	6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine;2-hydroxyethanesulfonic acid	[1]
Molecular Formula	C19H25N5O6S	[1]
Molecular Weight	451.5 g/mol	[1]
CAS Number	79483-69-5	[1]
Appearance	White to off-white crystalline powder	
Melting Point	Not explicitly found for the isethionate salt.	
Solubility	Lipid-soluble.[2][3] Specific quantitative data in various solvents is not readily available in the public domain.	-
Log P (Piritrexim)	1.74 (octanol/water)	

Mechanism of Action: Dihydrofolate Reductase Inhibition

Piritrexim's primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6][7][8] By blocking DHFR, Piritrexim depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells.[8]



The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of Piritrexim.



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Figure 1: Piritrexim's Inhibition of the Folate Pathway.

Experimental Protocols

Accurate and reliable analytical methods are paramount for the characterization, quality control, and stability testing of **Piritrexim Isethionate**. This section details the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability-Indicating Assays

A stability-indicating HPLC method is essential to separate and quantify Piritrexim from its degradation products and any process-related impurities. While a specific validated method for **Piritrexim Isethionate** is not publicly available, the following protocol is based on established principles for the analysis of similar pharmaceutical compounds and can be used as a starting point for method development and validation.

Objective: To develop and validate an HPLC method for the determination of **Piritrexim Isethionate** purity and to serve as a stability-indicating assay.

Instrumentation:

HPLC system with a UV or Diode Array Detector (DAD)



- Analytical column: C18, 250 mm x 4.6 mm, 5 μm particle size
- Data acquisition and processing software

Chromatographic Conditions (to be optimized):

- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 25% A, 75% B
 - 25-30 min: Hold at 25% A, 75% B
 - 30-31 min: Linear gradient to 95% A, 5% B
 - 31-40 min: Hold at 95% A, 5% B (column re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of Piritrexim)
- Injection Volume: 10 μL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

- Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies and from any known impurities. Peak purity analysis using a DAD is recommended.
- Linearity: Assessed by analyzing a series of at least five concentrations of Piritrexim
 Isethionate reference standard. The correlation coefficient (r²) should be ≥ 0.999.

Foundational & Exploratory





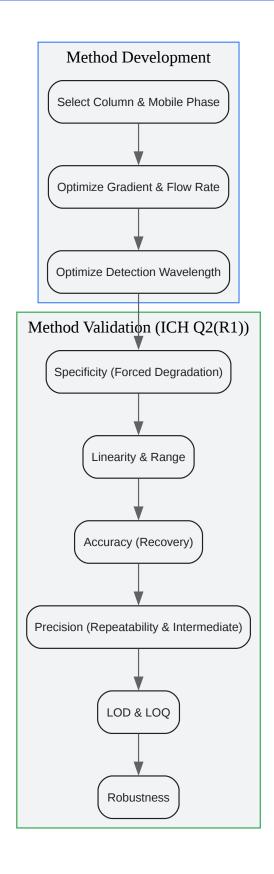
 Accuracy: Determined by the recovery of known amounts of Piritrexim Isethionate spiked into a placebo mixture. Recoveries should be within 98.0% to 102.0%.

• Precision:

- Repeatability (Intra-day precision): Assessed by six replicate injections of the same sample solution. The relative standard deviation (RSD) should be ≤ 2%.
- Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-tonoise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Robustness: Evaluated by making small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

The following diagram outlines the workflow for HPLC method development and validation.





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Figure 2: HPLC Method Development and Validation Workflow.



Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of **Piritrexim Isethionate** and for developing a stability-indicating analytical method.[9][10][11] The drug substance should be subjected to a variety of stress conditions to induce degradation.

Stress Conditions:

- Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Dry heat at 105°C for 48 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

Procedure:

- Prepare solutions of **Piritrexim Isethionate** (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, the solid drug substance is exposed to heat.
- After the specified time, neutralize the acidic and basic solutions.
- Analyze the stressed samples by the developed HPLC method.
- Monitor for the appearance of degradation peaks and the decrease in the main Piritrexim peak.
- The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the thermal properties of **Piritrexim Isethionate**, such as its melting point, decomposition temperature, and the presence of solvates or polymorphs.



3.3.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of **Piritrexim Isethionate**.

Experimental Protocol:

- Instrument: A calibrated DSC instrument.
- Sample Pan: Aluminum pans.
- Sample Weight: 2-5 mg.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Heating Rate: 10 °C/min.
- Temperature Range: 25 °C to 300 °C.

Expected Results: A DSC thermogram showing endothermic peaks corresponding to melting and other thermal events.

3.3.2. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of **Piritrexim Isethionate**.

Experimental Protocol:

- Instrument: A calibrated TGA instrument.
- Sample Pan: Platinum or ceramic pans.
- Sample Weight: 5-10 mg.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Heating Rate: 10 °C/min.



• Temperature Range: 25 °C to 600 °C.

Expected Results: A TGA curve showing weight loss as a function of temperature, indicating decomposition and the presence of any volatile components.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of **Piritrexim Isethionate**, its mechanism of action as a DHFR inhibitor, and the essential analytical methodologies for its characterization. The provided experimental protocols for HPLC, forced degradation, and thermal analysis serve as a robust starting point for researchers and drug development professionals. A thorough understanding and application of these principles are critical for ensuring the quality, safety, and efficacy of **Piritrexim Isethionate** and for the advancement of related therapeutic agents. Further research to obtain and publish specific quantitative data on solubility and thermal analysis would be of significant value to the scientific community.

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